molecular formula C12H14F3NO2 B13960109 Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate

Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13960109
M. Wt: 261.24 g/mol
InChI Key: GEWKEKGYWDCOEN-UHFFFAOYSA-N
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Description

Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester functional group, with an isopropyl(trifluoromethyl)amino substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the isopropyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 4-[propan-2-yl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-8(2)16(12(13,14)15)10-6-4-9(5-7-10)11(17)18-3/h4-8H,1-3H3

InChI Key

GEWKEKGYWDCOEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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